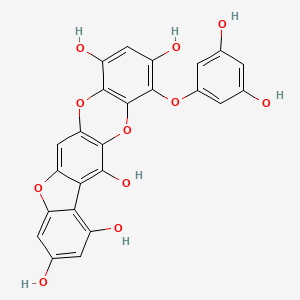
Fucofuroeckol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucofuroeckol B is a tannin.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Fucofuroeckol B has been shown to possess neuroprotective properties, particularly against β-amyloid toxicity, which is relevant in the context of Alzheimer's disease. It inhibits β-secretase activity (BACE-1), which is crucial in the formation of amyloid plaques. The compound demonstrates an inhibition constant (Ki) of approximately 1.3 µM, indicating strong binding affinity to the enzyme .
Case Study: Inhibition of BACE-1 Activity
- Source: Eisenia bicyclis
- Inhibition Concentration (IC50): 16.1 µM
- Mechanism: this compound binds to the enzyme and its substrate complex, effectively reducing amyloid-beta accumulation in neuronal cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been well-documented. It significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide (LPS)-induced macrophages. The compound also inhibits nitric oxide and prostaglandin E2 production through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .
Data Summary: Inflammatory Cytokine Suppression
| Cytokine | Effect |
|---|---|
| IL-6 | Reduced production |
| TNF-α | Reduced production |
| Nitric Oxide | Inhibited |
| Prostaglandin E2 | Inhibited |
Metabolic Disorders
This compound has shown promise in managing metabolic disorders such as diabetes. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity . Its mechanism involves the inhibition of carbohydrate-hydrolyzing enzymes, which slows down glucose absorption.
Case Study: Effects on Blood Glucose
- Animal Model: Diabetic mice
- Dosage: 10 mg/kg body weight
- Results: Significant reduction in blood glucose levels and improvement in serum insulin levels after administration over 14 days .
Antioxidant Activity
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. It scavenges reactive oxygen species (ROS), thereby preventing cellular damage . This property is particularly relevant for skin protection against UV-induced damage.
Research Findings: ROS Scavenging
- Mechanism: Scavenging of ROS leads to decreased mast cell degranulation and histamine release.
- Concentration for Effectiveness: 50 µM in vitro studies showed significant protective effects against UVB-induced allergic reactions .
Cosmetic Applications
Due to its protective capabilities against UV radiation and oxidative stress, this compound is being explored as an ingredient in cosmeceuticals aimed at skin protection and anti-aging formulations. Its ability to inhibit mast cell activation positions it as a valuable component in skincare products designed to mitigate allergic reactions triggered by environmental factors .
Propiedades
Fórmula molecular |
C24H14O11 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
19-(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15(20),16,18-nonaene-2,5,7,16,18-pentol |
InChI |
InChI=1S/C24H14O11/c25-8-1-9(26)3-11(2-8)32-21-13(29)6-14(30)22-24(21)35-23-17(34-22)7-16-19(20(23)31)18-12(28)4-10(27)5-15(18)33-16/h1-7,25-31H |
Clave InChI |
RGNBIKVVGUORSW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















